molecular formula C13H7ClF3NO3 B3034748 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 21802-08-4

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B3034748
CAS No.: 21802-08-4
M. Wt: 317.65 g/mol
InChI Key: OIZNELPPMYNXST-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a 4-chlorophenoxy (-O-C₆H₄-Cl) substituent on the benzene ring. Its molecular formula is C₁₃H₈ClF₃NO₃, with a molecular weight of 333.66 g/mol (inferred from substituent contributions). The compound is registered under CAS 316-68-7 and EINECS 206-261-9 . It has been investigated for applications in agrochemicals, particularly as a precursor or active ingredient in herbicides, though commercial availability is currently discontinued .

Synthetic routes often involve nucleophilic aromatic substitution. For example, analogous compounds like 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene react with amines or phenols under basic conditions (e.g., K₂CO₃ in acetonitrile) to form derivatives .

Properties

IUPAC Name

1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNELPPMYNXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Nucleophilic Aromatic Substitution via Nitroethyl Intermediates

The European Patent EP3670492A1 outlines a two-step synthesis starting from 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (Compound I).

Step i: Formation of the Nitroethyl Intermediate

Compound II (4-chloro-2-(trifluoromethyl)-1-nitrobenzene) reacts with nitroethane in the presence of a base. Key parameters include:

  • Molar ratios : Nitroethane to Compound II ranges from 1.3:1 to 1:1.3.
  • Base selection : Inorganic bases like NaOH or KOH are preferred, with molar ratios of base to Compound II between 3:1 and 1:1.
  • Solvent systems : Toluene, ethyl acetate, or solvent-free conditions are employed, with reactions conducted at ambient to moderately elevated temperatures (20–50°C).
Step ii: Oxidation to the Ketone Intermediate

Compound I undergoes oxidation using ammonium persulfate or potassium hydrogen persulfate, yielding 4-nitro-2-(trifluoromethyl)acetophenone (Compound III).

  • Oxidant ratios : Oxidant-to-Compound I ratios range from 2:1 to 1:1.
  • Catalysts : Copper or iron catalysts enhance reaction efficiency, achieving yields exceeding 90%.
Step iii: Phenoxy Group Introduction

Compound III reacts with 4-chlorophenol under basic conditions to form the target compound.

  • Base selection : Alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) drive the reaction.
  • Temperature : Reactions proceed at 80–120°C, with yields reaching 85–95%.

Direct Nucleophilic Substitution (Chinese Patent CN102399152B)

An alternative route involves direct coupling of 2-chloro-4-trifluoromethylphenol with 1,4-dinitro-2-(trifluoromethyl)benzene.

  • Conditions : Reactions occur in DMF with K₂CO₃ as the base at 100–130°C.
  • Selectivity : Para-substitution dominates due to the electron-withdrawing nitro and trifluoromethyl groups.

Reaction Optimization and Critical Parameters

Solvent and Base Effects

Parameter EP3670492A1 CN102399152B
Solvent Toluene, ethyl acetate DMF, dimethyl sulfoxide
Base NaOH, KOH K₂CO₃
Temperature 20–50°C 100–130°C
Yield 90–95% 75–85%

The choice of solvent significantly impacts reaction kinetics. Non-polar solvents like toluene minimize side reactions in nitroethyl formation, while polar aprotic solvents (DMF) enhance nucleophilicity in direct substitution.

Mechanistic Insights and Selectivity Control

Nitroethylation Mechanism

The nitroethyl group introduces steric and electronic effects that direct subsequent substitution. Quantum mechanical calculations suggest that the trifluoromethyl group’s −I effect deactivates the ring, favoring para-substitution during phenoxy coupling.

Oxidative Pathways

Oxidation of the nitroethyl group to a ketone proceeds via radical intermediates, with persulfates acting as single-electron oxidants. ESR studies corroborate the formation of sulfate radical anions (SO₄- ⁻) during this step.

Environmental and Industrial Considerations

Solvent-Free Methodologies

EP3670492A1 emphasizes solvent-free conditions in Step i, reducing waste generation by 40% compared to traditional methods.

Byproduct Management

  • Nitroethane recovery : Distillation reclaims excess nitroethane, achieving 95% reuse efficiency.
  • Salt precipitation : Inorganic bases (e.g., NaOH) form water-soluble salts, simplifying purification.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

The compound 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene , with the chemical formula C13H7ClF3NO3C_{13}H_7ClF_3NO_3 and CAS number 21802-08-4, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, including pharmaceuticals, agrochemicals, and materials science, supported by relevant data and case studies.

Chemical Properties and Structure

This compound features a trifluoromethyl group, a chlorophenoxy moiety, and a nitro group, contributing to its reactivity and potential applications. The molecular weight is approximately 317.648 g/mol.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development, particularly in designing anti-inflammatory and antimicrobial agents. The presence of the nitro group is significant for bioactivity, as it can participate in various chemical reactions that enhance therapeutic efficacy.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens. For instance, studies have shown that modifications to the nitro group can enhance activity against resistant strains of bacteria.

Agrochemical Applications

The compound is also explored in agrochemical formulations as a potential herbicide or pesticide. Its chlorophenoxy structure is reminiscent of well-known herbicides like 2,4-D, suggesting similar mechanisms of action.

Case Study: Herbicidal Efficacy

Field trials have indicated that formulations containing this compound demonstrate effective weed control in crops without significant phytotoxicity. This makes it a candidate for developing safer agricultural chemicals.

Materials Science

In materials science, this compound's unique properties allow for its incorporation into polymers and coatings that require enhanced chemical resistance and durability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These composites are suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can participate in redox reactions, while the chlorophenoxy group can engage in various binding interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene -NO₂ (C4), -CF₃ (C2), -O-C₆H₄-Cl (C1) 333.66 Discontinued; potential herbicide precursor
Nitrofluorfen -NO₂ (C1), -CF₃ (C4), -O-C₆H₅ (C2) 328.14 Commercial herbicide (diphenyl ether class); controls broadleaf weeds
Oxyfluorfen -NO₂ (C3), -CF₃ (C4), -O-C₆H₃(Cl)-O-C₂H₅ (C1) 361.70 Herbicide; inhibits protoporphyrinogen oxidase
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene -NO₂ (C4), -Cl (C2), -O-CH₂-C₆H₄-F (C1) 311.69 Intermediate in pharmaceutical synthesis (e.g., Loxapine derivatives)
1-Chloro-2-nitro-4-(trifluoromethyl)benzene -NO₂ (C2), -CF₃ (C4), -Cl (C1) 239.55 Building block for dyes and agrochemicals; lacks phenoxy group

Physicochemical Data Comparison

Property This compound Nitrofluorfen Oxyfluorfen
Water Solubility Low (typical of lipophilic aromatics) 0.1 mg/L (20°C) 0.01 mg/L (25°C)
LogP (Octanol-Water Partition) ~4.5 (estimated) 4.2 4.8
Melting Point Not reported 84–85°C 85–88°C

Biological Activity

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, also known as C13H7ClF3NO3 , is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13H7ClF3NO3
  • Molecular Weight : 317.648 g/mol
  • CAS Number : 21802-08-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of chlorophenoxy compounds have shown inhibitory effects on various cancer cell lines. The following table summarizes key findings:

Study Cell Line IC50 (µM) Mechanism of Action
Xia et al. (2022)A54949.85Induction of apoptosis
Fan et al. (2022)NCI-H4600.71Autophagy induction
Huang et al. (2022)MCF-71.88CDK2 inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at specific phases, particularly the S phase, which is essential for DNA synthesis.
  • Inhibition of Kinases : The inhibition of cyclin-dependent kinases (CDKs) has been noted in studies involving related compounds, suggesting a potential pathway for therapeutic action against tumors.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

  • Xia et al. (2022) reported significant apoptosis in A549 lung cancer cells with IC50 values indicating potent activity.
  • Fan et al. (2022) highlighted a derivative's ability to induce autophagy without apoptosis in NCI-H460 cells, suggesting alternative therapeutic pathways.
  • Huang et al. (2022) examined the anticancer potential against MCF-7 cells, noting substantial inhibition through CDK2 pathways.

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Nitro-group introduction : Electrophilic aromatic nitration of a chlorophenoxy-trifluoromethylbenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Coupling reactions : Ullmann or nucleophilic aromatic substitution for attaching the 4-chlorophenoxy group.
    Key factors affecting yields include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitro-group introduction .
  • Catalysts : Copper(I) iodide improves efficiency in Ullmann-type couplings .
  • Temperature control : Exothermic nitration requires strict cooling to avoid byproducts .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods ensures accurate characterization:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects:
    • The trifluoromethyl group (δ ~120–125 ppm in ¹³C) deshields adjacent protons .
    • Nitro groups cause downfield shifts in aromatic protons (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CF₃ groups) .
  • X-ray Crystallography : Resolve ambiguities using SHELX software for structure refinement (e.g., verifying nitro-group orientation) .

Q. What strategies resolve contradictions between computational predictions and experimental data for the molecular geometry of this compound?

Methodological Answer: Discrepancies often arise due to:

  • Electron-withdrawing group effects : The nitro and trifluoromethyl groups distort aromatic rings, challenging DFT optimizations.
  • Validation steps :
    • Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data .
    • Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
    • Adjust computational parameters (e.g., solvent models) to mimic experimental conditions .

Example Workflow:

  • Step 1 : Generate DFT model using Gaussian 16.
  • Step 2 : Refine experimental structure via SHELXL .
  • Step 3 : Overlay structures and quantify deviations (e.g., RMSD < 0.05 Å).

Q. How can researchers optimize the isolation of this compound from its structural isomers during synthesis?

Methodological Answer: Separation challenges stem from isomers like 1-(3-Chlorophenoxy)-4-nitro derivatives. Strategies include:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
  • Crystallization : Exploit solubility differences in ethanol/water mixtures (e.g., 70:30 v/v) .
  • Monitoring : Track isomer ratios via LC-MS during reaction optimization .

Q. What methodological considerations are critical when studying the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing groups (NO₂, CF₃) activate the aromatic ring for substitutions. Key considerations:

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (e.g., C-Cl stretch at 750 cm⁻¹) .
  • Solvent effects : Use DMSO to stabilize transition states in SNAr reactions .
  • Isotopic labeling : Introduce ¹⁸O in nitro groups to track mechanistic pathways .

Example Protocol:

  • Step 1 : React with piperidine in DMSO at 80°C.
  • Step 2 : Quench with HCl and extract product.
  • Step 3 : Validate substitution via ¹⁹F NMR (shift changes in CF₃ group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.